4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile
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Overview
Description
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile is a complex organic compound that features a pyrazole ring, a hydrazine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Hydrazine Addition: The pyrazole intermediate is then reacted with hydrazine to introduce the hydrazine moiety.
Benzonitrile Introduction: The final step involves the coupling of the hydrazine-pyrazole intermediate with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be facilitated by Lewis acids such as aluminum chloride.
Major Products
Oxidation: Azo derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzaldehyde
- 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzoic acid
- 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzamide
Uniqueness
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile is unique due to its combination of a pyrazole ring, hydrazine moiety, and benzonitrile group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile |
InChI |
InChI=1S/C12H11N5/c1-9(12-6-7-14-17-12)15-16-11-4-2-10(8-13)3-5-11/h2-7,16H,1H3,(H,14,17)/b15-9+ |
InChI Key |
KQTWPOLQQHPJPQ-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C#N)/C2=CC=NN2 |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C#N)C2=CC=NN2 |
Origin of Product |
United States |
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